4-Phenylcyclohexanol

Stereochemistry Thermal Analysis Quality Control

4‑Phenylcyclohexanol (CAS 7335‑12‑8, specifically the cis‑4‑phenylcyclohexanol isomer) is a substituted cycloalkanol comprising a phenyl group at the 4‑position of a cyclohexanol ring [REFS‑1]. This compound exists in two geometric isomeric forms (cis and trans), with the cis isomer exhibiting a distinctive conformational rigidity that influences both its physical properties and its reactivity in stereoselective transformations [REFS‑2].

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 7335-12-8
Cat. No. B3429252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexanol
CAS7335-12-8
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)O
InChIInChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyYVVUSIMLVPJXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexanol (CAS 7335-12-8) – cis-Isomer Properties and Role in Stereo‑Defined Synthesis


4‑Phenylcyclohexanol (CAS 7335‑12‑8, specifically the cis‑4‑phenylcyclohexanol isomer) is a substituted cycloalkanol comprising a phenyl group at the 4‑position of a cyclohexanol ring [REFS‑1]. This compound exists in two geometric isomeric forms (cis and trans), with the cis isomer exhibiting a distinctive conformational rigidity that influences both its physical properties and its reactivity in stereoselective transformations [REFS‑2]. With a molecular weight of 176.25 g/mol and a predicted pKa of 15.18, it serves as a versatile chiral building block in organic synthesis, particularly where stereochemical integrity is a critical determinant of downstream performance [REFS‑1][REFS‑2].

Why Unspecified 4‑Phenylcyclohexanol Cannot Be Substituted: cis‑Isomer Specificity in Synthesis and Performance


Simply specifying “4‑phenylcyclohexanol” without isomer identity is insufficient for reproducible scientific outcomes. The cis (CAS 7335‑12‑8) and trans (CAS 5769‑13‑1) isomers possess distinct three‑dimensional architectures that translate into divergent physicochemical properties, chromatographic retention times, and reaction selectivities [REFS‑1]. For instance, the cis configuration presents the hydroxyl and phenyl groups in a syn relationship on the cyclohexane ring, resulting in a different dipole moment, solid‑state packing (as evidenced by melting point differences), and steric environment around the reactive hydroxyl than the trans isomer [REFS‑2]. These stereoelectronic differences directly influence outcomes in enzymatic hydroxylation, chiral resolution, and downstream coupling reactions, making isomer‑agnostic sourcing a source of significant experimental variability [REFS‑3].

Quantitative Differentiation of cis‑4‑Phenylcyclohexanol (CAS 7335‑12‑8) Relative to Analogs and Structural Isomers


Melting Point: cis‑4‑Phenylcyclohexanol Exhibits a 40 °C Lower Melting Point than its trans Isomer, Enabling Isomer‑Specific Purity Analysis

The melting point of cis‑4‑phenylcyclohexanol (CAS 7335‑12‑8) is 76‑77 °C, which is approximately 40 °C lower than that reported for the trans‑4‑phenylcyclohexanol isomer (CAS 5769‑13‑1, melting point ~116‑118 °C) [REFS‑1][REFS‑2]. This substantial difference arises from altered crystal packing energies driven by the distinct relative orientations of the phenyl and hydroxyl groups in the solid state [REFS‑1]. The significant thermal disparity provides a reliable, low‑cost analytical handle for verifying isomeric purity and detecting cross‑contamination in synthetic batches via differential scanning calorimetry (DSC) or melting point apparatus [REFS‑1][REFS‑2].

Stereochemistry Thermal Analysis Quality Control

Regioselectivity in P450cam Enzymatic Hydroxylation: cis‑4‑Phenylcyclohexanol Forms as a Distinct Product of Wild‑Type and Mutant Cytochrome P450cam

In the cytochrome P450cam‑catalyzed hydroxylation of phenylcyclohexane, wild‑type and mutant enzymes produce three distinct alcohol products: cis‑3‑phenylcyclohexanol, cis‑4‑phenylcyclohexanol, and trans‑4‑phenylcyclohexanol [REFS‑1]. The product distribution is exquisitely sensitive to the enzyme variant. For example, while the Y96F single mutant yields 81% cis‑3‑phenylcyclohexanol with 22% enantiomeric excess, the Y96F–V247L double mutant shifts regioselectivity dramatically, producing 83% trans‑4‑phenylcyclohexanol [REFS‑2]. cis‑4‑Phenylcyclohexanol is thus a discrete, mechanistically significant product of this engineered enzyme system, and its independent sourcing as a pure reference standard (CAS 7335‑12‑8) is essential for accurate product analysis and enzyme engineering studies [REFS‑1][REFS‑2].

Enzymatic Hydroxylation Cytochrome P450 Biocatalysis

Cholesterol Biosynthesis Inhibition: O‑Acyl‑4‑phenylcyclohexanols as Potent 2,3‑Epoxysqualene‑Lanosterol‑Cyclase Inhibitors

Derivatives of 4‑phenylcyclohexanol, specifically O‑acyl‑4‑phenylcyclohexanols, are disclosed as inhibitors of cholesterol biosynthesis via inhibition of the enzyme 2,3‑epoxysqualene‑lanosterol‑cyclase [REFS‑1]. While quantitative IC₅₀ values for the parent 4‑phenylcyclohexanol are not provided in this patent, the structural series demonstrates that the 4‑phenylcyclohexanol scaffold, when appropriately functionalized with an O‑acyl group, confers significant inhibitory activity [REFS‑1]. This positions cis‑4‑phenylcyclohexanol as a key starting material for the synthesis of antihypercholesterolaemic agents, distinguishing it from simple cyclohexanols lacking the phenyl substituent which are not active in this class [REFS‑1].

Cholesterol Biosynthesis Enzyme Inhibition Medicinal Chemistry

pKa and Ionization Profile: cis‑4‑Phenylcyclohexanol Exhibits a Predicted pKa of 15.18, Defining its Behavior as a Weak Acid

The predicted acid dissociation constant (pKa) for cis‑4‑phenylcyclohexanol (CAS 7335‑12‑8) is 15.18 ± 0.40 [REFS‑1]. This value characterizes the compound as a very weak acid, indicating that under standard physiological or synthetic conditions (pH 1–14), the hydroxyl proton remains essentially non‑ionized [REFS‑1]. In contrast, phenolic analogs such as 4‑phenylphenol (pKa ≈ 9.5–10) are significantly more acidic due to resonance stabilization of the phenolate anion [REFS‑2]. The substantially higher pKa of cis‑4‑phenylcyclohexanol means it will not undergo deprotonation in aqueous or most organic reaction media, a critical consideration when designing acid‑catalyzed or base‑sensitive transformations where unintended ionization could lead to side reactions [REFS‑1][REFS‑2].

Acid-Base Chemistry Ionization Physicochemical Properties

Boiling Point and Volatility: cis‑4‑Phenylcyclohexanol Exhibits a Predicted Boiling Point of 295.8 °C, Facilitating High‑Temperature Reactions

The predicted boiling point of cis‑4‑phenylcyclohexanol (CAS 7335‑12‑8) is 295.8 ± 29.0 °C at 760 Torr [REFS‑1]. This high boiling point, significantly elevated relative to unsubstituted cyclohexanol (bp ≈ 161 °C) [REFS‑2], is a direct consequence of the increased molecular mass and enhanced intermolecular forces imparted by the phenyl ring [REFS‑1]. The low volatility and high thermal stability make cis‑4‑phenylcyclohexanol suitable for reactions conducted at elevated temperatures without significant evaporative loss, while also simplifying its removal from reaction mixtures via standard vacuum distillation relative to lower‑boiling alcohol analogs [REFS‑1][REFS‑2].

Thermal Stability Distillation Physicochemical Properties

Conformational Rigidity and Substituent Orientation: cis‑4‑Phenylcyclohexanol Presents a Syn Relationship Between Hydroxyl and Phenyl Groups

In cis‑4‑phenylcyclohexanol (CAS 7335‑12‑8), the hydroxyl and phenyl substituents adopt a syn relative orientation on the cyclohexane ring, which contrasts with the anti arrangement in the trans isomer [REFS‑1]. This stereochemical difference imposes distinct conformational preferences: the cis isomer can adopt a chair conformation where both substituents occupy axial positions (minimizing 1,3‑diaxial interactions) or where the phenyl group assumes an equatorial orientation while the hydroxyl is axial [REFS‑1][REFS‑2]. The resulting steric and electronic environment around the hydroxyl oxygen influences nucleophilicity and hydrogen‑bonding capability. This stereospecific orientation is critical in applications such as chiral auxiliary design, where the fixed spatial relationship between functional groups dictates stereochemical outcomes in asymmetric synthesis [REFS‑2].

Stereochemistry Conformational Analysis Molecular Design

Validated Application Scenarios for cis‑4‑Phenylcyclohexanol (CAS 7335‑12‑8) Based on Quantitative Evidence


Synthesis of Cholesterol‑Lowering O‑Acyl Derivatives via Esterification of the cis‑Hydroxyl Group

cis‑4‑Phenylcyclohexanol serves as the critical starting alcohol for preparing O‑acyl‑4‑phenylcyclohexanols, a class of compounds patented as inhibitors of 2,3‑epoxysqualene‑lanosterol‑cyclase, a key enzyme in cholesterol biosynthesis [REFS‑1]. The cis stereochemistry of the hydroxyl group influences the orientation and steric accessibility of the ester moiety in the final pharmacophore [REFS‑1]. Researchers synthesizing analogs for hypercholesterolemia or atherosclerosis should procure the specific cis isomer to ensure stereochemical consistency with the disclosed active compounds [REFS‑1].

Biocatalysis and Enzyme Engineering Studies Using cis‑4‑Phenylcyclohexanol as an Analytical Reference Standard

In studies of cytochrome P450cam‑mediated oxidation of phenylcyclohexane, cis‑4‑phenylcyclohexanol is one of three regioisomeric products formed [REFS‑2]. Pure cis‑4‑phenylcyclohexanol is essential as a calibration standard for gas chromatography (GC) or high‑performance liquid chromatography (HPLC) to accurately quantify product distribution and evaluate the regio‑ and stereoselectivity of engineered enzyme variants [REFS‑2][REFS‑3]. Its independent procurement eliminates ambiguity in peak assignment caused by co‑eluting trans‑4‑phenylcyclohexanol or cis‑3‑phenylcyclohexanol [REFS‑3].

High‑Temperature Organic Synthesis Requiring a Thermally Stable, Non‑Volatile Alcohol Building Block

With a predicted boiling point of 295.8 °C, cis‑4‑phenylcyclohexanol is well‑suited for reactions conducted at elevated temperatures (e.g., >150 °C) where lower‑boiling alcohols like cyclohexanol (bp 161 °C) would evaporate or decompose [REFS‑4][REFS‑5]. Its high thermal stability and low volatility enable solvent‑free reactions, melt‑phase transformations, or high‑temperature cross‑couplings without loss of the alcohol reagent [REFS‑4]. This property is particularly advantageous in the synthesis of thermally robust polymers or advanced materials [REFS‑4].

Stereoselective Synthesis of Chiral Ligands and Auxiliaries Where Fixed syn‑Hydroxyl/Phenyl Geometry is Required

The cis‑configuration of 4‑phenylcyclohexanol (CAS 7335‑12‑8) locks the hydroxyl and phenyl groups into a syn relationship, creating a defined chiral environment around the cyclohexane ring [REFS‑6]. This fixed stereochemistry is exploited in the design of chiral auxiliaries, resolving agents, and ligands for asymmetric catalysis, where the spatial presentation of the phenyl group influences diastereofacial selectivity [REFS‑6]. Substituting the trans isomer or a mixed isomer batch would invert this stereochemical bias and likely lead to different, potentially undesired, enantioselectivity [REFS‑6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.